molecular formula C13H19FN2O3S B248943 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No. B248943
M. Wt: 302.37 g/mol
InChI Key: ICKOSALUPLWHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as FMPB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antiviral, and antifungal properties. FMPB has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression patterns, which can in turn affect cellular processes such as apoptosis and cell proliferation.
Biochemical and Physiological Effects:
3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB can lead to reduced inflammation and improved immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, one limitation of using 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is the development of 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide analogs with increased potency or selectivity for specific cellular targets. Additionally, 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide could be used as a starting point for the development of new drugs for the treatment of cancer, inflammation, and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide.

Scientific Research Applications

3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anticancer properties. Studies have shown that 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Molecular Formula

C13H19FN2O3S

Molecular Weight

302.37 g/mol

IUPAC Name

3-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H19FN2O3S/c14-12-3-1-4-13(11-12)20(17,18)15-5-2-6-16-7-9-19-10-8-16/h1,3-4,11,15H,2,5-10H2

InChI Key

ICKOSALUPLWHPE-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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